molecular formula C20H16N2O2 B290333 2-benzoyl-N-(4-pyridinylmethyl)benzamide

2-benzoyl-N-(4-pyridinylmethyl)benzamide

Cat. No. B290333
M. Wt: 316.4 g/mol
InChI Key: MBIFRYKSOCASPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-(4-pyridinylmethyl)benzamide, also known as BPB, is a chemical compound that has been widely used in scientific research. BPB has been found to have various biochemical and physiological effects, making it a promising compound for future research.

Mechanism of Action

2-benzoyl-N-(4-pyridinylmethyl)benzamide inhibits the activity of transglutaminase 2 by binding to its active site and blocking its activity. Transglutaminase 2 is involved in various cellular processes such as cell adhesion, migration, and apoptosis, and its inhibition by 2-benzoyl-N-(4-pyridinylmethyl)benzamide leads to the suppression of these processes.
Biochemical and Physiological Effects:
2-benzoyl-N-(4-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-benzoyl-N-(4-pyridinylmethyl)benzamide has also been found to inhibit the migration and invasion of cancer cells, making it a potential anti-metastatic drug candidate. Additionally, 2-benzoyl-N-(4-pyridinylmethyl)benzamide has been found to reduce inflammation by inhibiting the activity of transglutaminase 2, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

2-benzoyl-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. 2-benzoyl-N-(4-pyridinylmethyl)benzamide is also stable and can be easily synthesized in large quantities. However, 2-benzoyl-N-(4-pyridinylmethyl)benzamide has some limitations as well. It is not very specific and can inhibit the activity of other enzymes besides transglutaminase 2. Additionally, 2-benzoyl-N-(4-pyridinylmethyl)benzamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

2-benzoyl-N-(4-pyridinylmethyl)benzamide has several potential future directions for research. It can be further studied as an anti-cancer drug candidate, particularly in combination with other drugs. 2-benzoyl-N-(4-pyridinylmethyl)benzamide can also be used to study the role of transglutaminase 2 in various diseases such as neurodegenerative disorders and inflammatory diseases. Additionally, 2-benzoyl-N-(4-pyridinylmethyl)benzamide can be modified to improve its specificity and solubility, making it a more useful tool for scientific research.
In conclusion, 2-benzoyl-N-(4-pyridinylmethyl)benzamide is a promising compound for scientific research due to its various biochemical and physiological effects. Its inhibition of transglutaminase 2 makes it a potential anti-cancer drug candidate, and it can also be used to study various biological processes. Further research on 2-benzoyl-N-(4-pyridinylmethyl)benzamide can lead to new insights into disease mechanisms and potential therapeutic targets.

Synthesis Methods

2-benzoyl-N-(4-pyridinylmethyl)benzamide can be synthesized using a simple reaction between 4-pyridinemethanol and 2-benzoylbenzoic acid. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide. The product is then purified using column chromatography to obtain pure 2-benzoyl-N-(4-pyridinylmethyl)benzamide.

Scientific Research Applications

2-benzoyl-N-(4-pyridinylmethyl)benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of transglutaminase 2, an enzyme that plays a crucial role in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. 2-benzoyl-N-(4-pyridinylmethyl)benzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer drug candidate.

properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzoyl-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H16N2O2/c23-19(16-6-2-1-3-7-16)17-8-4-5-9-18(17)20(24)22-14-15-10-12-21-13-11-15/h1-13H,14H2,(H,22,24)

InChI Key

MBIFRYKSOCASPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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